

Application Notes and Protocols: Acid Green 50 (Lissamine Green) Staining in Ophthalmology

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Compound of Interest

Compound Name: Acid green 50

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Introduction

Acid Green 50, commonly known in ophthalmic practice as Lissamine Green (LG), is a vital dye essential for the assessment of ocular surface integrity. It selectively stains devitalized or membrane-damaged epithelial cells and mucus, making it a critical tool for the diagnosis and monitoring of ocular surface diseases, most notably Dry Eye Disease (DED).^{[1][2]} Unlike Rose Bengal, Lissamine Green is significantly better tolerated by patients, exhibiting less stinging and toxicity, which has led to its preference for conjunctival staining.^{[3][4]} These application notes provide a comprehensive, step-by-step guide to the preparation and use of **Acid Green 50** for ophthalmic staining, including detailed experimental protocols and quantitative data analysis.

Data Presentation

The following tables summarize key quantitative data for the clinical application of **Acid Green 50** (Lissamine Green).

Table 1: Preparation of 1% Lissamine Green Solution from Dye-Impregnated Strips

Method	Number of LG Strips	Volume of Diluent (PFAT)	Incubation Time	Resulting Concentration
1	2	200 µL (4 drops)	5 minutes	~1%
2	4	200 µL (4 drops)	1 minute	~1%

PFAT:

Preservative-
Free Artificial
Tears. Data
sourced from
Stock M, et al.
(2015).[5][6][7]

Table 2: Optimal Parameters for Clinical Application of 1% Lissamine Green

Parameter	Recommended Value	Rationale
Instillation Volume	5.0 µL	Provides maximum staining potential without excessive pooling or overflow.[8]
Observation Time	2 minutes post-instillation	Peak staining is observed at this time point.[8]
Observation Filter	Red Barrier Filter	Enhances the visibility of corneal staining.[9]

Table 3: Oxford Grading Scheme for Ocular Surface Staining

Grade	Staining Pattern	Description
0	Absent	No staining
I	Mild	Scattered, isolated punctate staining
II	Moderate	More numerous, but not confluent, punctate staining
III	Severe	Confluent punctate staining in one or more areas
IV	Very Severe	Diffuse, confluent staining covering a large area
V	Most Severe	Extensive, confluent staining with epithelial defects

*This scheme is a widely accepted method for quantifying the severity of ocular surface staining.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Protocol 1: Preparation of 1% Lissamine Green Staining Solution

This protocol describes the preparation of a 1% Lissamine Green solution from commercially available dye-impregnated strips, adapted from the findings of Stock M, et al. (2015).

Materials:

- Lissamine Green ophthalmic strips (containing 1.5 mg of dye per strip)
- Preservative-free artificial tears (PFAT) or sterile saline
- 1.5 mL sterile microcentrifuge tubes

- Micropipette and sterile tips

Procedure:

- Aseptically place two Lissamine Green strips into a sterile 1.5 mL microcentrifuge tube.
- Add 200 μ L (equivalent to approximately 4 drops) of preservative-free artificial tears or sterile saline to the tube.
- Close the tube and allow the strips to incubate in the diluent for 5 minutes.
- After incubation, gently mix the solution. The resulting solution will be approximately 1% Lissamine Green.
- Use a micropipette to draw up the required volume for instillation.

Protocol 2: Ocular Surface Staining with 1% Lissamine Green

This protocol outlines the clinical procedure for staining the ocular surface to assess cellular damage.

Materials:

- Prepared 1% Lissamine Green solution
- Micropipette or calibrated dropper
- Slit-lamp biomicroscope with a red barrier filter (optional but recommended)

Procedure:

- Instill a single 5.0 μ L drop of the 1% Lissamine Green solution into the inferior fornix of the eye.^[8]
- Instruct the patient to blink several times to distribute the dye across the ocular surface.
- Wait for 2 minutes to allow for optimal staining to occur.^[8]

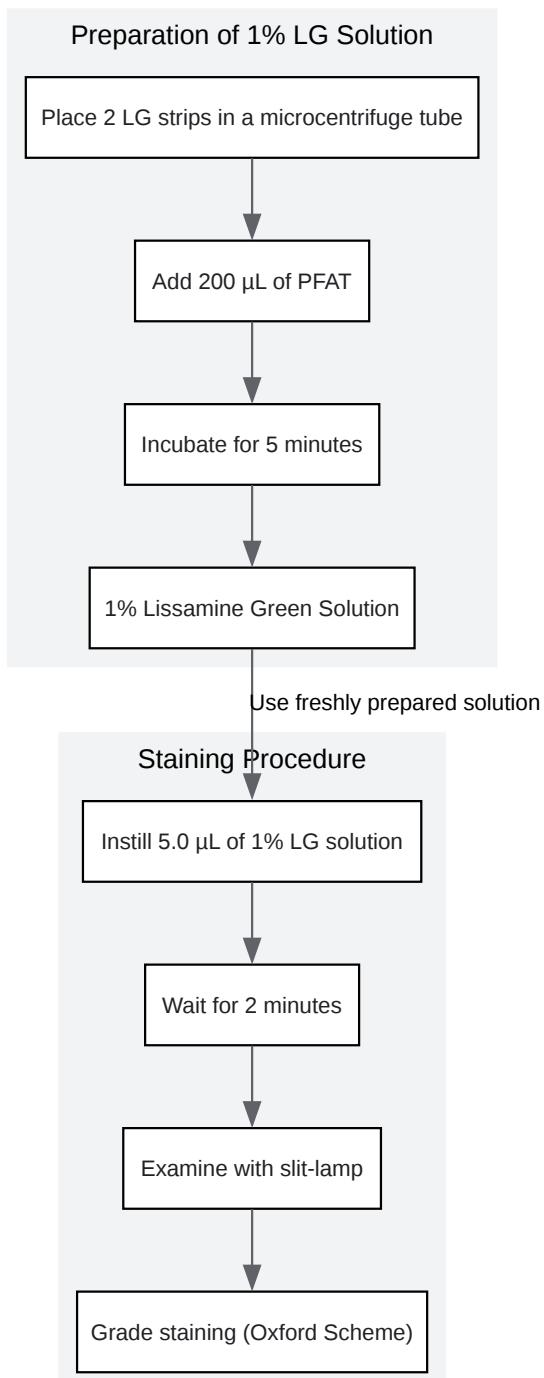
- Examine the ocular surface using a slit-lamp biomicroscope. The use of a red barrier filter can enhance the contrast and visualization of stained areas.[9]
- Grade the degree of conjunctival and corneal staining using a standardized grading scale, such as the Oxford scheme.[10][11]

Mechanism of Staining

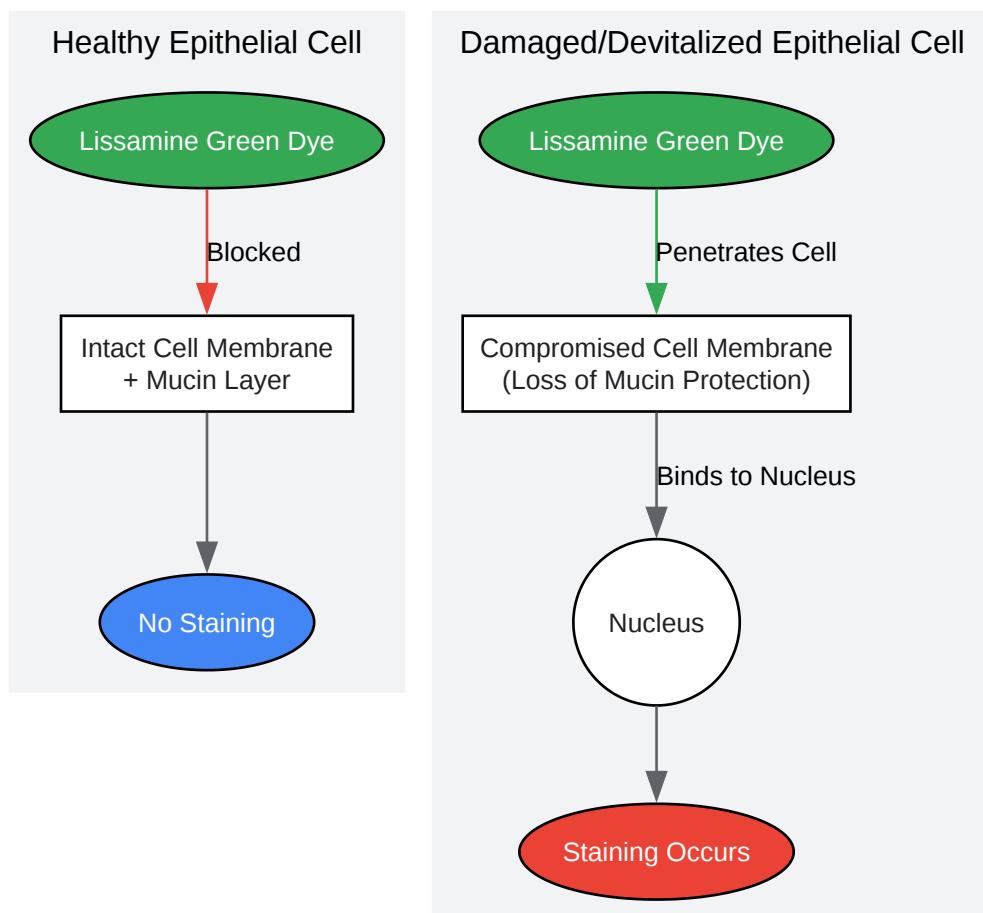
Lissamine Green is an acidic dye that stains degenerated or dead cells, as well as mucus.[3] The staining mechanism is predicated on the loss of cell membrane integrity. Healthy epithelial cells, protected by a continuous cell membrane and a glycocalyx/mucin layer, are impermeable to the dye. In cases of cellular damage or death, the compromised cell membrane allows Lissamine Green to penetrate the cell and stain the nucleus.[12]

Visualizations

Experimental Workflow for Lissamine Green Staining



Mechanism of Lissamine Green Staining

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- To cite this document: BenchChem. [Application Notes and Protocols: Acid Green 50 (Lissamine Green) Staining in Ophthalmology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041107#step-by-step-guide-for-acid-green-50-staining-in-ophthalmology>]

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